molecular formula C21H22N4O3 B11223030 N-methyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-methyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B11223030
M. Wt: 378.4 g/mol
InChI Key: ABIKXMAWCPFXDG-UHFFFAOYSA-N
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Description

N-METHYL-N-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core

Preparation Methods

The synthesis of N-METHYL-N-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)PROPANAMIDE typically involves multiple steps. One common synthetic route includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-METHYL-N-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-methyl-N-[4-[2-(2-methylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]propanamide

InChI

InChI=1S/C21H22N4O3/c1-4-19(27)24(3)20-21(28)25(17-12-8-7-11-16(17)23-20)13-18(26)22-15-10-6-5-9-14(15)2/h5-12H,4,13H2,1-3H3,(H,22,26)

InChI Key

ABIKXMAWCPFXDG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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